N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide
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Overview
Description
N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Sulfonamide derivatives are known for their antimicrobial properties, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine and fluorine atoms may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-nitrobenzenesulfonamide
- N-(3-chlorophenyl)-2,4-difluorobenzenesulfonamide
- N-(3-chlorophenyl)-3,5-dichlorobenzenesulfonamide
Uniqueness
N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C12H8ClF2NO2S |
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Molecular Weight |
303.71 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-11(4-8)16-19(17,18)12-6-9(14)5-10(15)7-12/h1-7,16H |
InChI Key |
NLAQDLFIMALTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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